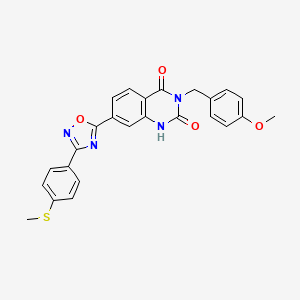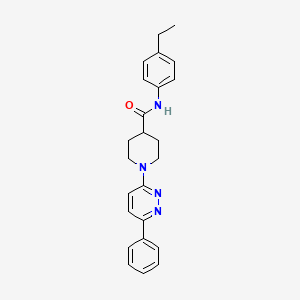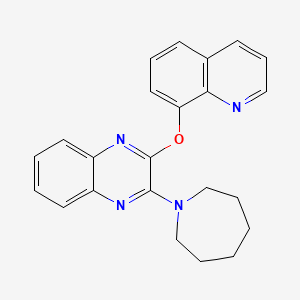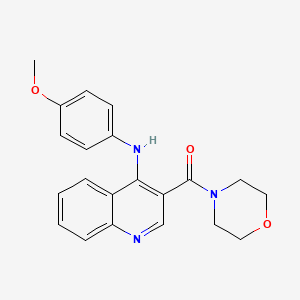![molecular formula C24H18N4O B14974649 N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-naphthamide](/img/structure/B14974649.png)
N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)naphthalene-2-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)naphthalene-2-carboxamide typically involves multi-step reactions. One common approach is the condensation of 7-methylimidazo[1,2-a]pyrimidine with 4-bromophenyl naphthalene-2-carboxylate under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is purified by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)naphthalene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)naphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The exact mechanism of action depends on the biological context in which it is used. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Methylimidazo[1,2-a]pyridine
- 2-Methylimidazo[1,2-a]pyrimidine
- N-(4-{2-Methylimidazo[1,2-a]pyridin-3-yl}phenyl)acetamide
Uniqueness
N-(4-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)naphthalene-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of the imidazo[1,2-a]pyrimidine core with a naphthalene-2-carboxamide moiety makes it a versatile compound for various applications in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C24H18N4O |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H18N4O/c1-16-12-13-28-15-22(27-24(28)25-16)18-8-10-21(11-9-18)26-23(29)20-7-6-17-4-2-3-5-19(17)14-20/h2-15H,1H3,(H,26,29) |
InChI-Schlüssel |
FUCVOUFWHMFEDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B14974570.png)
![Methyl 4-oxo-2-sulfanylidene-3-(3-{[(thiophen-2-yl)methyl]carbamoyl}propyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B14974577.png)
![methyl [4-({1-[(2,5-difluorophenyl)amino]-1-oxobutan-2-yl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B14974592.png)
![6,6-dimethyl-N-(2-methylphenyl)-9-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B14974598.png)
![4-{6,6-Dimethyl-3-[(4-methylphenyl)carbamoyl]-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-9-yl}benzoic acid](/img/structure/B14974607.png)
![6-{4-methoxy-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one](/img/structure/B14974608.png)
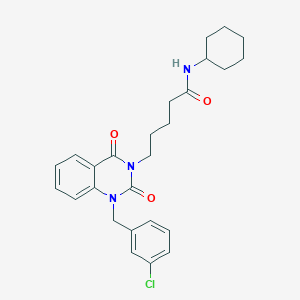


![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14974617.png)
